N-[[1-[2-(benzotriazol-2-yl)acetyl]piperidin-3-yl]methyl]thiophene-2-sulfonamide
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Overview
Description
N-[[1-[2-(benzotriazol-2-yl)acetyl]piperidin-3-yl]methyl]thiophene-2-sulfonamide is a complex organic compound that features a benzotriazole moiety, a piperidine ring, and a thiophene sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-[2-(benzotriazol-2-yl)acetyl]piperidin-3-yl]methyl]thiophene-2-sulfonamide typically involves multiple steps:
Formation of Benzotriazole Derivative: The benzotriazole moiety is introduced into the molecule through a reaction with an appropriate acylating agent.
Piperidine Ring Formation: The piperidine ring is synthesized through cyclization reactions involving suitable precursors.
Thiophene Sulfonamide Introduction: The thiophene sulfonamide group is incorporated via sulfonation reactions.
These reactions are usually carried out under controlled conditions, often requiring specific catalysts and solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[[1-[2-(benzotriazol-2-yl)acetyl]piperidin-3-yl]methyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzotriazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
N-[[1-[2-(benzotriazol-2-yl)acetyl]piperidin-3-yl]methyl]thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Material Sciences: The compound is used in the development of advanced materials, including corrosion inhibitors and UV filters.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N-[[1-[2-(benzotriazol-2-yl)acetyl]piperidin-3-yl]methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, disrupting their normal function.
Pathways Involved: It interferes with cellular pathways related to microbial growth and cancer cell proliferation, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole Derivatives: These compounds share the benzotriazole moiety and exhibit similar antimicrobial properties.
Thiophene Sulfonamides: Compounds with thiophene sulfonamide groups are known for their anticancer activities.
Properties
IUPAC Name |
N-[[1-[2-(benzotriazol-2-yl)acetyl]piperidin-3-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S2/c24-17(13-23-20-15-6-1-2-7-16(15)21-23)22-9-3-5-14(12-22)11-19-28(25,26)18-8-4-10-27-18/h1-2,4,6-8,10,14,19H,3,5,9,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIZOBMFPIFBOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2N=C3C=CC=CC3=N2)CNS(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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